1-(4-Pyridyl)cyclopentanecarboxylic acid
Overview
Description
1-(4-Pyridyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring bonded to a carboxylic acid group and a pyridine ring. This compound is of interest due to its unique structure, which combines the properties of both cyclopentane and pyridine, making it a valuable subject for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(4-Pyridyl)cyclopentanecarboxylic acid can be achieved through several routes:
Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to yield cyclopentanecarboxylic acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Pyridyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Pyridyl)cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Pyridyl)cyclopentanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can influence the compound’s biological activity and its role in various chemical processes .
Comparison with Similar Compounds
1-(4-Pyridyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic Acid: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological interactions.
1-Phenyl-1-cyclopentanecarboxylic Acid: Contains a phenyl ring instead of a pyridine ring, leading to different chemical and biological properties.
Cyclohexanecarboxylic Acid: Features a six-membered ring, which alters its chemical reactivity and physical properties compared to the five-membered cyclopentane ring.
The presence of the pyridine ring in this compound provides unique chemical and biological properties that distinguish it from these similar compounds.
Properties
IUPAC Name |
1-pyridin-4-ylcyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(5-1-2-6-11)9-3-7-12-8-4-9/h3-4,7-8H,1-2,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJYLQTSHWNJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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